alpha-Dichloromethyl phenylsulfoxide
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Overview
Description
Alpha-Dichloromethyl phenylsulfoxide: is an organic compound with the molecular formula C7H6Cl2OS. It is characterized by the presence of a dichloromethyl group attached to a phenylsulfoxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Dichloromethyl phenylsulfoxide can be synthesized through several methods. One common approach involves the reaction of phenylsulfinyl chloride with dichloromethane in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Dichloromethyl phenylsulfoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfoxides depending on the nucleophile used.
Scientific Research Applications
Alpha-Dichloromethyl phenylsulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-Dichloromethyl phenylsulfoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenylsulfoxide moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Phenylsulfoxide: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
Dichloromethyl sulfoxide: Similar structure but without the phenyl group, leading to different chemical properties.
Methyl phenyl sulfoxide: Contains a methyl group instead of a dichloromethyl group, resulting in different reactivity and applications.
Uniqueness: Alpha-Dichloromethyl phenylsulfoxide is unique due to the presence of both the dichloromethyl and phenylsulfoxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
dichloromethylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2OS/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASIRFAODXKGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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